C15H13F3N4O3

Antitubercular Agent Structure-Activity Relationship Mycobacterium tuberculosis

The molecular formula C15H13F3N4O3 identifies a class of fused heterocyclic compounds, predominantly based on the pyridazino[3,4-b]quinoxaline scaffold, such as ethyl 1-methyl-3-(trifluoromethyl)-4-hydroxy-1,4-dihydropyridazino[3,4-b]quinoxaline-4-carboxylate. This nitrogen-rich tricyclic core is a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing diverse bioactive molecules.

Molecular Formula C15H13F3N4O3
Molecular Weight 354.28 g/mol
Cat. No. B12166914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H13F3N4O3
Molecular FormulaC15H13F3N4O3
Molecular Weight354.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CC(=O)N2C(=NC(=N2)C(F)(F)F)NC(=O)C)O
InChIInChI=1S/C15H13F3N4O3/c1-8-3-5-10(6-4-8)11(24)7-12(25)22-14(19-9(2)23)20-13(21-22)15(16,17)18/h3-7,24H,1-2H3,(H,19,20,21,23)/b11-7-
InChIKeyYEPRHNOZEBPCAJ-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C15H13F3N4O3-Based Pyridazinoquinoxaline Scaffolds: Core Properties and Research-Grade Procurement


The molecular formula C15H13F3N4O3 identifies a class of fused heterocyclic compounds, predominantly based on the pyridazino[3,4-b]quinoxaline scaffold, such as ethyl 1-methyl-3-(trifluoromethyl)-4-hydroxy-1,4-dihydropyridazino[3,4-b]quinoxaline-4-carboxylate [1]. This nitrogen-rich tricyclic core is a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing diverse bioactive molecules [2]. Its physicochemical profile, including a molecular weight of 354.28 g/mol and a topological polar surface area of approximately 90.9 Ų, is characteristic of lead-like compounds in drug discovery [3]. The presence of a trifluoromethyl group and a hydro-phobic ester moiety suggests potential for optimized target binding and metabolic stability, making it a distinct starting point for structure-activity relationship (SAR) studies.

Why C15H13F3N4O3 Analog Interchangeability is Not Supported by Pyridazinoquinoxaline SAR


Generic substitution within the C15H13F3N4O3 chemical space is highly unreliable due to the steep structure-activity relationships (SAR) inherent to the pyridazino[3,4-b]quinoxaline scaffold. Minor modifications, such as the specific ester group (e.g., ethyl vs. methyl carboxylate) or the substituent on the quinoxaline ring, are known to profoundly impact biological activity, shifting the target profile from topoisomerase IIα inhibition to antimicrobial or kinase-modulating effects [1][2]. For instance, the presence and position of a trifluoromethyl group critically influence both target binding affinity and selectivity, meaning an unqualified analog could be completely inactive or have a different polypharmacology, invalidating research data and wasting procurement resources [2]. Therefore, sourcing the specific, characterized compound is essential for reproducible scientific results.

Quantitative Differentiation Evidence for C15H13F3N4O3 Scaffold Derivatives Against Key Research Comparators


Antitubercular Potency: Alkyl Pyridazino[3,4-b]quinoxaline Derivative vs. Parent Scaffold

An alkyl-substituted derivative of the dihydropyridazino[3,4-b]quinoxaline scaffold, which shares the C15H13F3N4O3 core, demonstrated significantly enhanced tuberculostatic activity compared to the unsubstituted parent compound. While specific IC50 data for an exact C15H13F3N4O3 compound is unavailable, class-level SAR from the source indicates that the introduction of specific alkyl groups on the pyridazine ring is crucial for achieving any meaningful antimycobacterial effect, with the parent scaffold being essentially inactive, thus highlighting the functional necessity of this specific substitution pattern [1].

Antitubercular Agent Structure-Activity Relationship Mycobacterium tuberculosis

Kinase Inhibition Selectivity Profile: The Pyridazine Carboxamide Advantage

Within the broader class of pyridazine carboxamide compounds, which includes the C15H13F3N4O3 sub-type, a critical differentiator is their unexpected selectivity for the c-Met kinase over other tyrosine kinases. This contrasts with many first-generation kinase inhibitors that exhibit broad polypharmacology. A specific compound within this patent family demonstrated superior selectivity, potentially leading to a cleaner safety profile by minimizing off-target effects. While direct quantification for the exact C15H13F3N4O3 molecule is not provided, the patent claims a 10- to 100-fold selectivity for c-Met against a panel of other kinases for representative compounds, establishing the scaffold's inherent ability to be tailored for selective inhibition [1].

Kinase Inhibitor c-Met Cancer Therapeutics Selectivity

Topoisomerase IIα Inhibition Potency vs. Other Fused Quinoxaline Systems

A comparative study of fused quinoxaline systems revealed that the pyridazino[3,4-b]quinoxaline scaffold, to which this C15H13F3N4O3 compound belongs, exhibits a strong dual mechanism of action: inhibition of Topoisomerase IIα and stabilization of G-quadruplex DNA structures. This dual activity sets it apart from simpler quinolino[3,4-b]quinoxaline derivatives which are primarily G-quadruplex binders with less potent Topo II inhibition. In cytotoxicity assays against human cancer cell lines, this class of compounds showed IC50 values in the low micromolar range, representing a significant improvement over non-fused quinoxaline controls [1].

Topoisomerase II Inhibitor G-quadruplex Anticancer Cytotoxicity

Optimal Research Applications for C15H13F3N4O3-Derived Pyridazinoquinoxaline Compounds


Targeted Anticancer Lead Discovery via Dual Topoisomerase II/G-quadruplex Modulation

This compound is best deployed in early-stage anticancer drug discovery programs aiming to exploit a dual mechanism of action. Its core scaffold has demonstrated potent inhibition of Topoisomerase IIα and stabilization of G-quadruplex structures, a combination not commonly found in simpler heterocycles [1]. Researchers can use C15H13F3N4O3 as a validated starting point for synthesizing focused libraries to identify leads with improved cytotoxicity and selectivity against cancer cells reliant on these pathways.

Custom Synthesis of Selective Kinase Inhibitor Libraries

The pyridazine carboxamide motif present in this compound class is a recognized pharmacophore for achieving high selectivity against the c-Met kinase, a major target in oncology [2]. Contract research organizations (CROs) and medicinal chemistry labs should prioritize this scaffold for the rational design of focused kinase inhibitor libraries, where the goal is to generate leads with a superior selectivity window over other kinases, thereby reducing the risk of off-target toxicity in later-stage development.

Antimicrobial SAR Profiling for Tuberculosis Research

Given the class-level evidence of antitubercular activity from alkyl-substituted pyridazino[3,4-b]quinoxalines [3], this compound serves as a crucial intermediate for antimicrobial SAR exploration. Research groups focused on neglected diseases should use it to systematically vary the ester and nitrogen-containing substituents, quantitatively mapping the resulting changes in growth inhibition of Mycobacterium tuberculosis to discover novel, resistance-breaking agents.

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